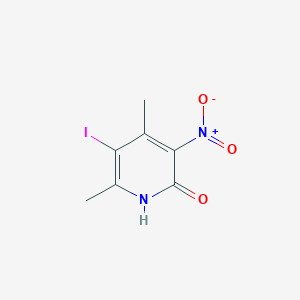
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one is a chemical compound that belongs to the pyridine family It is characterized by the presence of iodine, nitro, and methyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one typically involves the iodination of 4,6-dimethyl-3-nitropyridin-2(1H)-one. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent quality of the compound. The use of advanced technologies and equipment helps in scaling up the production while maintaining the desired chemical properties.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are used. The reactions are conducted under controlled conditions to prevent over-reduction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed. The reactions are performed under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Reduction Reactions: The major product is 4,6-dimethyl-3-aminopyridin-2(1H)-one.
Oxidation Reactions: Products include carboxylic acids derived from the oxidation of methyl groups.
Wissenschaftliche Forschungsanwendungen
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-3-nitropyridin-2(1H)-one: Lacks the iodine substituent, leading to different reactivity and properties.
5-Bromo-4,6-dimethyl-3-nitropyridin-2(1H)-one: Contains a bromine atom instead of iodine, resulting in variations in chemical behavior.
5-Chloro-4,6-dimethyl-3-nitropyridin-2(1H)-one: Contains a chlorine atom, offering different reactivity compared to the iodine derivative.
Uniqueness
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties. The iodine substituent enhances the compound’s reactivity and potential for various chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H7IN2O3 |
|---|---|
Molekulargewicht |
294.05 g/mol |
IUPAC-Name |
5-iodo-4,6-dimethyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7IN2O3/c1-3-5(8)4(2)9-7(11)6(3)10(12)13/h1-2H3,(H,9,11) |
InChI-Schlüssel |
VBWQMVODFHKMDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=C1I)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


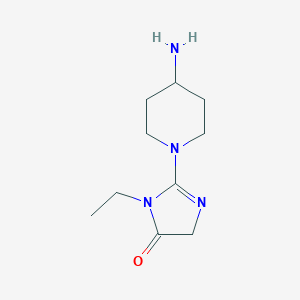

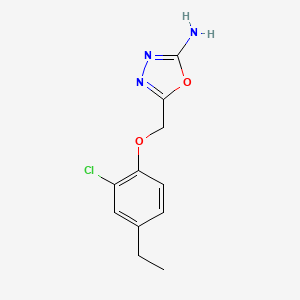

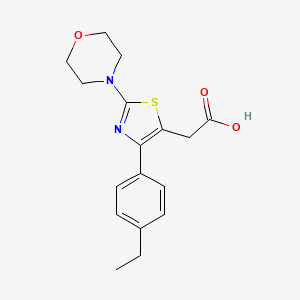
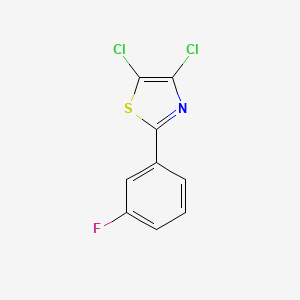
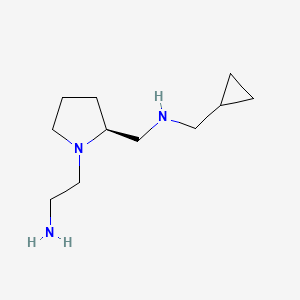



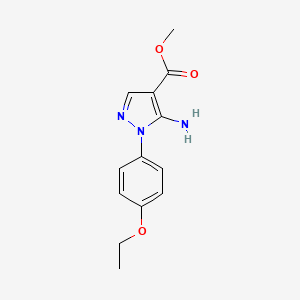

![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)

